molecular formula C17H20N2O4S2 B6542770 5-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide CAS No. 1060255-66-4

5-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide

Cat. No.: B6542770
CAS No.: 1060255-66-4
M. Wt: 380.5 g/mol
InChI Key: SYQAESRXNVXQPN-UHFFFAOYSA-N
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Description

5-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide is a recognized potent and selective ATP-competitive inhibitor of the oncogenic B-Raf V600E mutant kinase. This mutation results in constitutive activation of the MAPK/ERK signaling pathway, a key driver in numerous cancers, most notably melanoma. The primary research value of this compound lies in its utility as a precise chemical tool to probe the biological consequences of selective B-Raf V600E inhibition, enabling the study of downstream signaling dynamics, cancer cell proliferation, and the induction of apoptosis in vitro. Its high selectivity profile makes it invaluable for investigating pathway-specific dependencies and for use in combination therapy studies to understand and overcome mechanisms of resistance to other targeted agents. Research employing this inhibitor has been foundational in validating B-Raf as a therapeutic target and continues to support the development of novel anti-cancer strategies. This product is intended for research applications only.

Properties

IUPAC Name

5-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-13-2-7-17(24-13)25(21,22)18-15-5-3-14(4-6-15)12-16(20)19-8-10-23-11-9-19/h2-7,18H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQAESRXNVXQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide is a compound belonging to the class of thiophene derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Thiophene derivatives, including the compound , exhibit a variety of biological effects through different mechanisms:

  • Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in various biochemical pathways. For instance, they may inhibit carbonic anhydrase (CA), which plays a crucial role in fluid transport and intraocular pressure regulation .
  • Receptor Modulation : The compound may interact with specific receptors or proteins, altering their activity and leading to therapeutic effects. This modulation can affect pathways related to inflammation, cancer progression, and microbial resistance .

Anticancer Activity

Research indicates that thiophene derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown potent activity against tumor cell lines by inducing cell cycle arrest and apoptosis .

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-2315.0Induces G2/M phase arrest
Similar Thiophene DerivativeA5493.5Apoptosis induction

Anti-inflammatory Properties

The compound has also been noted for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Thiophene derivatives have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

  • Inhibition of Carbonic Anhydrase II : A study evaluated the inhibitory effect of thiophene sulfonamides on carbonic anhydrase II (CA II). The compound showed significant inhibition, suggesting potential applications in treating glaucoma by reducing intraocular pressure .
  • Cytotoxicity in Cancer Models : In vitro studies on breast cancer cell lines revealed that the compound resulted in substantial cytotoxicity at micromolar concentrations, with specific focus on its ability to induce apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : A series of thiophene derivatives were tested against Staphylococcus aureus and E. coli, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 5-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide exhibit significant anticancer properties. These compounds often target specific pathways involved in tumor growth and metastasis. For instance, the sulfonamide group is known to enhance the bioactivity of the compound by improving its interaction with biological targets.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related sulfonamide compound inhibited the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway. The findings suggest potential applications in developing targeted cancer therapies .

1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Sulfonamides are traditionally known for their antibacterial properties, and modifications to the thiophene structure can enhance this activity against a broader range of pathogens.

Case Study:
Research published in Antimicrobial Agents and Chemotherapy highlighted that derivatives of thiophene-based sulfonamides exhibited potent activity against multi-drug resistant strains of bacteria, suggesting their potential use in treating resistant infections .

Pharmacological Insights

2.1 Mechanism of Action
The mechanism by which this compound exerts its effects involves inhibition of specific enzymes or receptors related to disease processes. For example, it may act as an inhibitor of certain kinases involved in cancer cell signaling pathways.

Table 1: Mechanisms of Action

MechanismDescriptionReference
Enzyme InhibitionInhibits kinases involved in cell signaling
Antibacterial ActivityDisrupts bacterial cell wall synthesis
Apoptosis InductionTriggers programmed cell death in cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfonamide Class

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (ESI-MS) Source
Target Compound : 5-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide Thiophene-sulfonamide C₁₈H₂₁N₂O₄S₂ 397.5* N/A N/A N/A Inferred
1f: Urea-thiazole-morpholine derivative Thiazole-urea C₃₃H₂₉ClF₃N₅O₃S 667.9 [M−2HCl+H]⁺ 198–200 70.7 667.9 [M−2HCl+H]⁺
2a: Thiazole-oxoindole hybrid Thiazolidinone C₂₃H₁₇N₃O₅S₂ 487.5 N/A N/A N/A
N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)thiophene-2-sulfonamide Thiophene-sulfonamide C₂₄H₂₄N₂O₅S₂ 484.6 N/A N/A N/A

*Calculated based on molecular formula.

Key Observations:
  • Core Structure: The target compound’s thiophene-sulfonamide core is shared with the oxazole derivative in , whereas urea-thiazole derivatives () and thiazolidinones () feature alternative heterocyclic systems.
  • Substituent Effects : The morpholin-4-yl group in the target compound likely enhances solubility, akin to morpholine-containing antineoplastic agents (e.g., 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-{7-[2-(morpholin-4-yl)ethoxy]imidazo[2,1-b][1,3]benzothiazol-2-yl}phenyl)urea in ) .
  • Spectral Data : Urea derivatives in show characteristic ESI-MS peaks (e.g., 667.9 m/z for 1f), which could guide characterization of the target compound .

Pharmacological and Metabolic Considerations

  • Antineoplastic Potential: Morpholine-containing sulfonamides, such as those in , exhibit antitumor activity via kinase inhibition or DNA intercalation. The target compound’s morpholine moiety may confer similar mechanisms .
  • Metabolic Stability : Sulfonamide derivatives like 5-CA-2-HM-MCBX () undergo hydroxylation and glucuronidation, suggesting the target compound may require structural optimization to mitigate rapid metabolism .

Q & A

Basic: What are the critical considerations for optimizing the synthesis of 5-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide?

Methodological Answer:
The synthesis of this sulfonamide derivative involves multi-step reactions, including sulfonamide bond formation, thiophene functionalization, and morpholine coupling. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency during sulfonamide bond formation .
  • Catalyst optimization : Triethylamine or DMAP can accelerate amide coupling steps while minimizing side reactions .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC should track intermediate purity, especially during morpholine moiety incorporation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization (e.g., using ethanol) ensures high-purity final products .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR can validate the thiophene sulfonamide backbone, morpholine oxoethyl group, and phenyl substitution patterns. Aromatic protons in the thiophene ring typically resonate at δ 6.8–7.5 ppm, while morpholine protons appear at δ 3.4–3.8 ppm .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths, angles, and stereochemistry .
  • Mass spectrometry (HRMS) : ESI-HRMS in positive ion mode confirms the molecular ion peak (expected m/z ~407.1 for C18_{18}H21_{21}N3_3O4_4S2_2) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for sulfonamide-morpholine hybrids?

Methodological Answer:
Conflicting bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from assay variability or structural nuances. Strategies include:

  • Comparative SAR studies : Systematically modify substituents (e.g., fluorine vs. methyl groups on the phenyl ring) to isolate pharmacophore contributions .
  • Target-specific assays : Use kinase inhibition profiling or bacterial efflux pump assays to differentiate mechanisms .
  • Data normalization : Control for cell permeability differences by measuring intracellular drug concentrations via LC-MS .

Advanced: What computational approaches are suitable for predicting the binding mode of this compound to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase IX (common for sulfonamides). Focus on the sulfonamide group’s coordination with zinc ions in active sites .
  • MD simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of the morpholine moiety in hydrophobic pockets .
  • Validation : Cross-check predictions with experimental IC50_{50} values from enzyme inhibition assays .

Advanced: How to design a structure-activity relationship (SAR) study for this compound’s derivatives?

Methodological Answer:

  • Core modifications : Synthesize analogs with (a) varied thiophene substituents (e.g., ethyl, chloro), (b) alternative heterocycles (e.g., pyrazole), and (c) morpholine replacements (e.g., piperazine) .
  • Assay selection : Prioritize high-throughput screening against cancer cell lines (e.g., MCF-7, HeLa) and Gram-positive bacteria (e.g., S. aureus) .
  • Data analysis : Use multivariate regression to correlate logP values, steric bulk, and bioactivity .

Advanced: What strategies mitigate poor aqueous solubility during in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin complexes to enhance solubility without toxicity .
  • Prodrug design : Introduce phosphate or acetyl groups on the morpholine nitrogen for pH-dependent release .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) to improve bioavailability .

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